2,3-Difluoro-6-nitroanisole
Overview
Description
2,3-Difluoro-6-nitroanisole is a pale yellow liquid . It is also known by other names such as 1,2-Difluoro-3-methoxy-4-nitrobenzene, 3,4-Difluoro-2-methoxynitrobenzene, and 2,3-Difluoro-6-nitrophenyl methyl ether .
Synthesis Analysis
The synthesis of 2,3-Difluoro-6-nitroanisole involves the use of METHOXYTRIMETHYLSILANE and 1,2,3-Trifluoro-4-nitrobenzene . The photoreaction of 2-fluoro-4-nitroanisole with nucleophiles such as hydroxide ion and pyridine has also been investigated .Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-6-nitroanisole is C7H5F2NO3 . Its molecular weight is 189.12 . The InChI code is 1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 .Chemical Reactions Analysis
The thermal decomposition mechanisms of a novel fluorinated low-melting-point explosive 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) were probed under different heating conditions . The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .Physical And Chemical Properties Analysis
2,3-Difluoro-6-nitroanisole has a boiling point of 270.1±35.0 °C and a density of 1.501±0.06 g/cm3 . It is stored at ambient temperature and is a liquid in its physical form .Scientific Research Applications
Photoaffinity Labeling in Proteins
2,6-Difluoro-4-nitroanisole, a compound structurally similar to 2,3-Difluoro-6-nitroanisole, has shown potential as a biochemical photoprobe, especially in proteins. The photoreactivity of this compound in the presence of nucleophiles indicates its usefulness in photoaffinity labeling reagents, facilitating the detection of labeled fragments in experiments through simple NMR methods (Casado et al., 1995).
Spectral Investigations for Solar Energy Applications
Studies on compounds like 5-chloro-2-nitroanisole, which is closely related to 2,3-Difluoro-6-nitroanisole, have been conducted to understand their structural, spectroscopic, and electronic properties. These properties, including energy gaps and reactivity descriptors, are crucial for potential applications in solar energy, particularly in dye-sensitized solar cells (DSSCs) (Meenakshi, 2017).
Mechanism of Action
Safety and Hazards
The safety information for 2,3-Difluoro-6-nitroanisole includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .
properties
IUPAC Name |
1,2-difluoro-3-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRUHXLSHZAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382269 | |
Record name | 2,3-Difluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-nitroanisole | |
CAS RN |
66684-60-4 | |
Record name | 1,2-Difluoro-3-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66684-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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